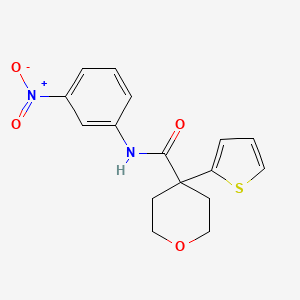

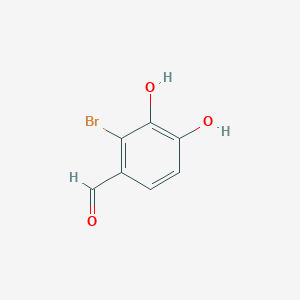

![molecular formula C10H7F6NO B2694486 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone CAS No. 882747-78-6](/img/structure/B2694486.png)

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone” is a chemical compound . It is used in various chemical reactions and has been mentioned in the context of agricultural pesticides . The compound is also related to trifluoromethyl ketones, which are valuable synthetic targets and used as synthons in the construction of fluorinated pharmacons .

科学的研究の応用

Novel Polyimides Synthesis

1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone derivatives have been pivotal in the synthesis of novel polyimides. For instance, the creation of organosoluble, low-colored fluorinated polyimides showcases the compound's utility in producing materials with excellent thermal stability, low dielectric constants, and significant mechanical properties. These polyimides demonstrate potential applications in electronics due to their solubility in polar organic solvents and outstanding thermal and mechanical properties (Chung, Tuan-Wen Tzu, & Hsiao, 2006).

Hyperbranched Polyimide for Memory Devices

The chemical's derivatives have also been employed in the development of hyperbranched polyimides for memory devices, underscoring its role in advancing materials science for electronic applications. The synthesis of ferrocene-terminated hyperbranched polyimide (HBPI-Fc) and its application in memory devices exhibits bistable electrical conductivity switching, highlighting the potential for creating more efficient electronic components (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Catalysis and Synthesis

Further, the compound has facilitated advancements in catalysis, as illustrated by the efficient dehydrative condensation between carboxylic acids and amines catalyzed by derivatives of this compound. This catalytic activity is instrumental in the synthesis of peptides and other organic compounds, demonstrating the compound's versatility in organic synthesis (Wang, Lu, & Ishihara, 2018).

Biotechnological Applications

In biotechnology, the compound's derivatives have shown potential as catalysts for the bioreduction of ketones to chiral alcohols, a key process in the synthesis of pharmaceuticals. For example, a biocatalyst derived from Burkholderia cenocepacia showed excellent anti-Prelog's stereoselectivity for reducing this compound derivatives, pointing to its application in producing chiral intermediates for drug synthesis (Yu, Li, Lu, & Zheng, 2018).

Antimicrobial Activity

Research into the antimicrobial properties of compounds derived from this compound has led to the development of new pharmaceutical agents. These derivatives have been studied for their potential use in combating various bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry and drug development (Wanjari, 2020).

特性

IUPAC Name |

1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO/c1-4(18)8-6(10(14,15)16)2-5(3-7(8)17)9(11,12)13/h2-3H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBCVRAJLJFLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

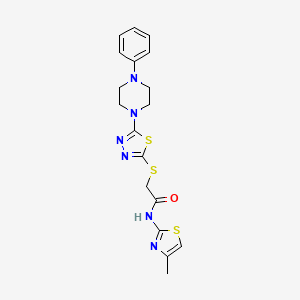

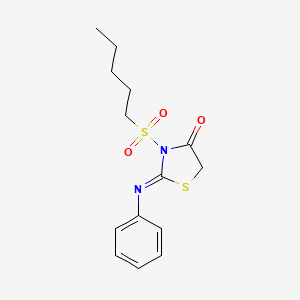

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)

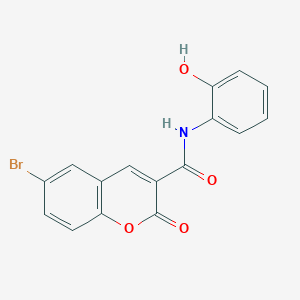

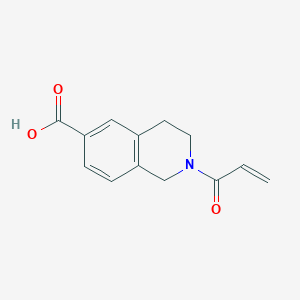

![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)

![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)

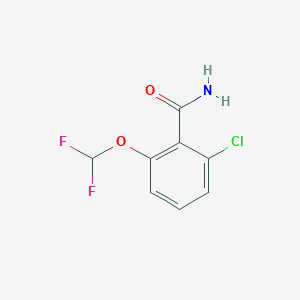

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)